2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid
Description
Chemical Structure: The compound, also known as Boc-4-pinacol boronate-L-phenylalanine (CAS: 216439-76-8), features a tert-butoxycarbonyl (Boc)-protected amino group, a propanoic acid backbone, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety attached to a phenyl ring . Its molecular formula is C₂₀H₃₀BNO₆, with a molecular weight of 375.28 g/mol.
Properties
Molecular Formula |
C14H26BNO6 |
|---|---|
Molecular Weight |
315.17 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18) |
InChI Key |
BXHYCLSIYACALB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boronate Ester Formation via Borylation of Aromatic Precursors
One prevalent method involves the borylation of aromatic compounds bearing amino functionalities. This is achieved through transition-metal catalysis, primarily palladium-catalyzed C–H borylation, as exemplified in the synthesis of related compounds.
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Reagents: Bis(pinacolato)diboron (B₂pin₂) as the boron source.
- Conditions: Elevated temperatures (~80°C), inert atmosphere (N₂), and polar solvents like DMSO or THF.
- Weil and co-workers utilized Pd-catalyzed borylation to introduce the boronate ester onto aromatic rings bearing amino groups, which is a common approach for such derivatives.
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Borylation | S-aryl halide, B₂pin₂ | Pd(dppf)Cl₂ | DMSO | 80°C | 18 h | Variable |
Protection of Amino Groups with Boc
The amino group in the precursor amino acid or aromatic amine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine or sodium bicarbonate.
- Conditions: Reflux in solvents such as dichloromethane (DCM), THF, or ethanol.
- Outcome: Formation of Boc-protected amines with high yields (~65-80%).
- Boc protection is a standard procedure in peptide synthesis, effectively protecting amino groups during boronation or coupling reactions.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc protection | Boc₂O, Et₃N | Reflux in DCM | 65% |
Conversion of Carboxylic Acid to Corresponding Esters or Acid Chlorides
In some routes, the carboxylic acid is converted into more reactive intermediates such as acid chlorides or esters to facilitate coupling with boronate derivatives.
- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions: Reflux in inert solvents like DCM or ethanol.
- Outcome: Acid chlorides or esters that readily undergo amidation or esterification.
- Conversion to acid chlorides is a common step in peptide coupling, enabling subsequent esterification or amidation.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | Reflux | Quantitative |
Coupling of Boronate Ester with Amino Acid Derivatives
The final step involves coupling the boronate ester with amino acids protected by Boc groups. This is often achieved through carbodiimide-mediated esterification or amidation.
- Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), or other coupling agents.
- Conditions: Room temperature to mild reflux in solvents like DCM or THF.
- Outcome: Formation of the target compound with high regioselectivity and yield (~65%).
- Such coupling reactions are well-documented in peptide chemistry, allowing for the synthesis of complex protected amino acid derivatives.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Esterification | DCC, DMAP | Room temp / Reflux | 65% |
Additional Synthetic Variations and Discoveries
Recent advances include:
- Iridium-catalyzed C–H borylation for regioselective boronate introduction, offering high selectivity and functional group tolerance.
- Use of protected diaminodiacid building blocks for constructing complex amino acid derivatives with boronate groups, facilitating subsequent functionalizations.
- Application of microwave-assisted synthesis to accelerate reaction times and improve yields in Boc protection and boronation steps.
Summary of Key Data
Concluding Remarks
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves well-established organic and peptide chemistry techniques, primarily centered on transition-metal catalyzed boronation, protection of amino groups, and coupling reactions. Advances in catalysis and reaction optimization continue to improve yields and selectivity, facilitating its application in medicinal chemistry and material sciences.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).
Major Products
Oxidation: Alcohol derivatives.
Reduction: Free amine derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and peptides.
Medicine: Employed in the development of pharmaceuticals and drug candidates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .
Comparison with Similar Compounds
Structural Variations and Key Differences
Stability and Reactivity
- Boc Group : Provides stability under basic conditions but requires acidic conditions (e.g., TFA) for deprotection .
- Pinacol Boronate : Hydrolyzes in protic solvents to boronic acids, limiting aqueous applications .
- Methyl-Substituted Analog (3.47d): Increased hydrophobicity reduces solubility in polar solvents but enhances stability in organic media .
Physical and Chemical Properties
| Property | Target Compound | 3-(Pinacol Boronate)propanoic Acid | Indole Derivative (S16) |
|---|---|---|---|
| Molecular Weight | 375.28 g/mol | 198.05 g/mol | ~420 g/mol (estimated) |
| Solubility | Moderate in THF/DMF; poor in water | High in polar aprotic solvents | Low in water; soluble in DCM |
| Stability | Stable under inert atmosphere; boronate hydrolyzes in H₂O | Prone to hydrolysis | Sensitive to light/oxidizers |
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine moiety under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Boronic ester formation : Coupling via Suzuki-Miyaura cross-coupling or direct substitution using pinacol boronic ester precursors in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
- Purification : Chromatography (silica gel or HPLC) to isolate the product from by-products .
Q. Optimization Tips :
- Temperature control (0–60°C) to balance reaction rate and side reactions.
- Solvent selection (THF, DMF, or DCM) to improve solubility of intermediates .
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl), boronic ester (δ ~1.3 ppm for pinacol methyl groups), and amino acid backbone .
- HPLC/MS : Reverse-phase HPLC (C18 column) with UV detection (210–254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .
- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1340 cm⁻¹ (B-O stretching) .
Q. How should the compound be stored to maintain stability?
- Storage : -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester or Boc group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free environments during experiments .
Advanced Research Questions
Q. How can its reactivity in Suzuki-Miyaura cross-couplings be systematically evaluated?
Experimental Design :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) in DMF/H₂O or THF .
- Solvent Effects : Compare polar aprotic (DMF) vs. ether (THF) solvents for coupling efficiency.
- Substrate Scope : React with aryl halides (e.g., 4-bromotoluene) to assess steric/electronic effects .
Q. What strategies resolve contradictions in reported synthetic yields?
- Reproduce Conditions : Ensure exact reagent ratios (e.g., 1.2 eq. boronic ester), temperature, and reaction time .
- By-Product Analysis : Use LC-MS to identify side products (e.g., deprotected amines or hydrolyzed boronic esters) .
- Catalyst Purity : Pre-purify Pd catalysts via recrystallization to remove inactive species .
Q. How can structural analogs improve boronate stability for in vivo studies?
- Steric Shielding : Introduce bulky substituents (e.g., 2,5,7-tri-tert-butyl indole) to protect the boronic ester from hydrolysis .
- Electron-Withdrawing Groups : Modify the phenyl ring with fluorine or methoxy groups to enhance stability in physiological pH .
Q. Example Analogs :
| Compound Modification | Similarity Index | Stability (t₁/₂ in PBS) | Reference |
|---|---|---|---|
| 3-Methoxy-phenyl substitution | 0.93 | 12 hrs | |
| 4-Fluoro-phenyl substitution | 0.89 | 18 hrs |
Q. What in vitro models assess its biological activity?
- Enzyme Inhibition Assays : Test against serine proteases or arginase isoforms using recombinant enzymes (e.g., human arginase I/II) .
- Protocol: Pre-incubate compound (0.1–100 µM) with enzyme, measure urea production via colorimetry.
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and uptake in cancer cell lines (e.g., MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
